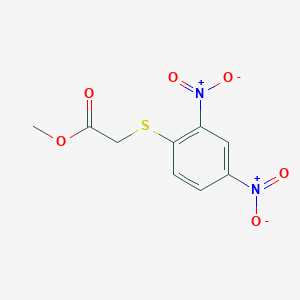

Methyl 2-(2,4-dinitrophenylthio)acetate

Description

Strategic Context within Thioether and Nitroaromatic Chemistry

The strategic importance of Methyl 2-(2,4-dinitrophenylthio)acetate stems from the distinct properties of its constituent functional groups. Thioethers, or organic sulfides, are a class of compounds recognized for their diverse applications, ranging from pharmaceuticals to materials science. The sulfur atom in a thioether linkage can be readily oxidized to sulfoxides and sulfones, expanding the functional diversity of molecules.

Nitroaromatic compounds, on the other hand, are characterized by the presence of one or more nitro groups attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. This reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecular frameworks. Furthermore, nitroaromatics are precursors to a wide array of other functional groups, most notably amines, through reduction of the nitro group.

This compound synergistically combines these features. The 2,4-dinitrophenyl group acts as a strong electrophile, facilitating the formation of the thioether bond. The thioacetate (B1230152) moiety, in turn, introduces a versatile handle for further chemical transformations.

Historical Development and Evolution of Analogous Chemical Studies

The study of compounds analogous to this compound has a rich history, deeply intertwined with the development of protein chemistry and the understanding of reaction mechanisms. In the mid-20th century, 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, was famously used by Frederick Sanger to determine the N-terminal amino acids of peptides and proteins, a groundbreaking achievement that earned him the Nobel Prize in Chemistry in 1958. This work highlighted the utility of the 2,4-dinitrophenyl group as a tag for nucleophilic functional groups.

Following this seminal work, a variety of reagents bearing the 2,4-dinitrophenyl moiety were developed to target other functional groups. Notably, 2,4-dinitrophenyl derivatives have been extensively used for the labeling and quantification of thiols. The reaction of thiols with compounds like 2,4-dinitrochlorobenzene or similar electrophiles results in the formation of stable thioethers with a characteristic UV-visible absorbance, facilitating their detection and analysis. capes.gov.br

The synthesis of thioethers, in general, has also seen significant evolution. Early methods often relied on the reaction of a thiol with an alkyl halide under basic conditions. Over the decades, a vast array of more sophisticated and efficient methods have been developed, including various metal-catalyzed cross-coupling reactions, which have broadened the scope and applicability of thioether synthesis. nih.gov

Articulation of Current Academic Research Focus and Unaddressed Challenges

Current academic research involving structures similar to this compound is multifaceted. One area of focus is the development of novel reagents and probes for chemical biology. The reactivity of the 2,4-dinitrophenylthioether linkage can be exploited for the selective modification of biomolecules, such as proteins containing cysteine residues. nih.gov The potential for cleavage of the thioether bond under specific conditions also makes this moiety a candidate for use in cleavable linkers for applications like drug delivery or proteomics.

In the realm of synthetic methodology, researchers continue to explore the reactivity of dinitrophenyl thioethers. The electron-deficient nature of the aromatic ring can be harnessed in various transformations. Furthermore, the development of more sustainable and efficient methods for the synthesis of such compounds remains an active area of investigation.

Despite the progress, several challenges remain. The synthesis of complex molecules containing the 2,4-dinitrophenylthio group can sometimes be hampered by the harsh conditions required for its introduction or subsequent transformations. Moreover, a deeper understanding of the factors that govern the reactivity and stability of this functional group in different chemical environments is needed to fully exploit its potential. The development of new applications for this compound and its analogs in areas such as materials science and medicinal chemistry represents an ongoing and exciting frontier in chemical research.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Methyl thioglycolate | C₃H₆O₂S | 106.14 | 42-43 (at 10 mmHg) |

| 1-Chloro-2,4-dinitrobenzene (B32670) | C₆H₃ClN₂O₄ | 202.55 | 315 |

| 2,4-Dinitrophenol (B41442) | C₆H₄N₂O₅ | 184.11 | - |

Research Findings on Analogous Compounds

While specific research exclusively focused on this compound is limited in publicly available literature, studies on closely related compounds provide valuable insights into its potential reactivity and applications.

For instance, the synthesis of 2-(2,4-dinitrophenylthio)acetic acid, the carboxylic acid analog, has been reported. This synthesis typically involves the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and thioglycolic acid in the presence of a base. The corresponding methyl ester, this compound, can then be readily prepared through standard esterification procedures, such as the Fischer esterification using methanol (B129727) and a catalytic amount of strong acid.

The 2,4-dinitrophenylthioether linkage is known to be stable under many reaction conditions, yet it can be cleaved under specific circumstances. For example, treatment with a strong reducing agent can lead to the reduction of the nitro groups and potentially affect the thioether bond. The susceptibility of the ester group to hydrolysis under acidic or basic conditions provides another avenue for chemical modification.

In the context of analytical chemistry, 2,4-dinitrophenyl thioethers have been utilized for the derivatization of thiols to facilitate their separation and detection by techniques like high-performance liquid chromatography (HPLC). capes.gov.br The strong chromophore of the dinitrophenyl group allows for sensitive UV detection.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,4-dinitrophenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6S/c1-17-9(12)5-18-8-3-2-6(10(13)14)4-7(8)11(15)16/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKFTRPWOJQMRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879729 | |

| Record name | 2,4-Dinitrophenylthio-acetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4871-30-1 | |

| Record name | 2,4-Dinitrophenylthio-acetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Derivatization Pathways

Established and Emerging Synthetic Routes to Methyl 2-(2,4-Dinitrophenylthio)acetate

The synthesis of this compound is typically achieved through a multi-step process that involves the preparation of key precursors followed by their strategic assembly. The primary route involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry.

The principal precursors for the synthesis of the target compound are 1-chloro-2,4-dinitrobenzene (B32670) and a derivative of thioglycolic acid, such as the acid itself or its methyl ester, methyl thioglycolate.

Synthesis of 1-Chloro-2,4-dinitrobenzene: This key electrophile is prepared by the dinitration of chlorobenzene (B131634). The reaction involves treating chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid. prepchem.com The chloro group is an ortho-, para-directing deactivator in electrophilic aromatic substitution; however, under the strong nitrating conditions, substitution occurs primarily at the positions ortho and para to the chlorine atom, yielding the 2,4-dinitro product as the major isomer. prepchem.com

Synthesis of the Thioether Linkage: The core C-S bond is formed via a nucleophilic aromatic substitution (SNAr) reaction. In this step, the thiol group of a thioglycolate derivative acts as the nucleophile, displacing the chloride on 1-chloro-2,4-dinitrobenzene. This reaction can be performed in two ways:

Two-Step Approach: Reacting 1-chloro-2,4-dinitrobenzene with thioglycolic acid in the presence of a base to form the intermediate 2-(2,4-dinitrophenylthio)acetic acid. chemicalbook.com This acid is then esterified using methanol (B129727) and an acid catalyst (e.g., H₂SO₄) to yield the final product, this compound.

One-Step Approach: Directly reacting 1-chloro-2,4-dinitrobenzene with methyl thioglycolate in the presence of a base.

Regioselective Functionalization: The SNAr reaction is highly regioselective. The presence of the two strong electron-withdrawing nitro groups at the ortho (C2) and para (C4) positions relative to the chlorine atom makes the ipso-carbon (C1) highly electron-deficient and thus extremely susceptible to nucleophilic attack. libretexts.orgpressbooks.pub The attack of the thiolate nucleophile occurs exclusively at this position, leading to the displacement of the chloride leaving group. The nitro groups effectively stabilize the negative charge in the intermediate Meisenheimer complex through resonance, which is crucial for activating the substrate towards this type of substitution. pressbooks.pubyoutube.com

The efficiency and purity of the synthesis are highly dependent on the reaction conditions. Optimization of parameters for the SNAr step is critical for achieving high yields.

A representative synthesis of the precursor acid, 2-(2,4-dinitrophenylthio)acetic acid, involves reacting 1-chloro-2,4-dinitrobenzene with mercaptoacetic acid and triethylamine (B128534) (Et₃N) as a base in 1,4-dioxane (B91453) at room temperature for 5 hours, which results in a 74% yield. chemicalbook.com

Key parameters for optimization include:

Base: A base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion. Common bases include tertiary amines like triethylamine, or inorganic bases such as potassium carbonate. chemicalbook.comacsgcipr.org The choice and stoichiometry of the base can influence reaction rate and prevent side reactions.

Solvent: Dipolar aprotic solvents like DMF, DMSO, or ethers such as 1,4-dioxane are typically used as they can solvate the cationic counter-ion without strongly solvating the nucleophile, thus enhancing its reactivity. chemicalbook.comacsgcipr.org

Temperature: While many SNAr reactions with highly activated substrates proceed at room temperature, gentle heating can increase the reaction rate. chemicalbook.comyoutube.com However, excessive heat may lead to decomposition or side products.

Reaction Time: The reaction progress is typically monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal time for completion and to minimize the formation of impurities. youtube.com

For the subsequent esterification step, standard Fischer esterification conditions are employed. This involves refluxing the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant, with a catalytic amount of a strong acid like sulfuric acid. The reaction is driven to completion by the large excess of methanol.

| Parameter | Condition/Reagent | Purpose/Impact on Yield & Purity | Reference |

|---|---|---|---|

| Reactants | 1-chloro-2,4-dinitrobenzene, Mercaptoacetic acid | Key building blocks for the SNAr reaction. | chemicalbook.com |

| Base | Triethylamine (Et₃N) | Deprotonates the thiol to form the active thiolate nucleophile. | chemicalbook.com |

| Solvent | 1,4-Dioxane | Aprotic solvent that facilitates the SNAr reaction. | chemicalbook.com |

| Temperature | Room Temperature | Sufficient for the reaction with the highly activated substrate, minimizing side reactions. | chemicalbook.com |

| Reaction Time | 5 hours | Allows for completion of the reaction to maximize yield. | chemicalbook.com |

| Esterification Catalyst | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol. | Generic |

The formation of the thioether linkage in this compound proceeds via the well-established nucleophilic aromatic substitution (SNAr) mechanism. This is an addition-elimination process. libretexts.orgpressbooks.pub

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the thiolate nucleophile (generated from methyl thioglycolate or thioglycolic acid and a base) on the electron-deficient carbon atom bonded to the chlorine in 1-chloro-2,4-dinitrobenzene. youtube.com This addition breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The negative charge is delocalized over the carbon framework and, crucially, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization for this intermediate. researchgate.net

Step 2: Elimination of the Leaving Group and Re-aromatization In the second and typically faster step, the aromaticity of the ring is restored by the elimination of the chloride leaving group. The electrons from the delocalized negative charge collapse back to reform the π-system, expelling the chloride ion and yielding the final thioether product. pressbooks.pub

Chemical Derivatization and Functional Group Interconversions of this compound

The structure of this compound contains several reactive sites, primarily the ester moiety and the thioether linkage, which allow for a variety of chemical transformations.

The ester group is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups.

Hydrolysis: The methyl ester can be readily hydrolyzed back to the parent carboxylic acid, 2-(2,4-dinitrophenylthio)acetic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification. The reaction is performed by heating the ester in water with a catalytic amount of a strong acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. researchgate.net

Base-catalyzed hydrolysis (Saponification): This is an irreversible process involving the treatment of the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Subsequent acidification is required to obtain the free carboxylic acid. chemicalbook.com

Transesterification: This process involves exchanging the methoxy (B1213986) group of the ester with a different alkoxy group from another alcohol (R'OH). Like hydrolysis, it can be catalyzed by either an acid or a base. masterorganicchemistry.comwikipedia.org The reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the new alcohol (R'OH). wikipedia.orgyoutube.com

Acid-catalyzed transesterification: The mechanism is analogous to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by the new alcohol, and elimination of methanol. masterorganicchemistry.com

Base-catalyzed transesterification: This involves an alkoxide nucleophile (R'O⁻) attacking the ester carbonyl, forming a tetrahedral intermediate, and subsequent elimination of a methoxide (B1231860) ion (CH₃O⁻). youtube.com

| Transformation | Reagents | Product | Mechanism Type |

|---|---|---|---|

| Hydrolysis (Basic) | NaOH, H₂O then H₃O⁺ | 2-(2,4-Dinitrophenylthio)acetic acid | Nucleophilic Acyl Substitution (Saponification) |

| Hydrolysis (Acidic) | H₃O⁺, heat | 2-(2,4-Dinitrophenylthio)acetic acid | Nucleophilic Acyl Substitution |

| Transesterification | R'OH, H⁺ or R'O⁻ | Alkyl 2-(2,4-dinitrophenylthio)acetate | Nucleophilic Acyl Substitution |

The sulfur atom of the thioether linkage is nucleophilic and can be oxidized to higher oxidation states. The C-S bonds can also be cleaved under specific reductive conditions.

Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and further to the sulfone. The choice of oxidant and reaction conditions determines the final product.

Oxidation to Sulfoxide: Mild oxidizing agents are used for this selective transformation. Common reagents include sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgresearchgate.net

Oxidation to Sulfone: Stronger oxidizing agents or an excess of the oxidant (e.g., two or more equivalents of m-CPBA or H₂O₂) will oxidize the thioether directly to the sulfone, often via the sulfoxide intermediate. researchgate.netorganic-chemistry.org

Cleavage of the Thioether Bond: The C-S bond can be cleaved under reductive conditions. A classic method for this transformation is the use of Raney Nickel, a finely divided nickel-aluminum alloy. This desulfurization reaction results in the cleavage of the C-S bond and saturation of the carbon atom with hydrogen. nih.gov Other reagents, such as N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI), have also been developed for the selective cleavage of C-S bonds in thioethers. organic-chemistry.org

Reactions Involving the Dinitrophenyl Aromatic System (e.g., Nucleophilic Aromatic Substitution, Reduction)

The 2,4-dinitrophenyl group in this compound is a highly reactive system, primarily due to the strong electron-withdrawing nature of the two nitro groups. These groups activate the aromatic ring towards specific transformations, notably nucleophilic aromatic substitution and reduction.

Nucleophilic Aromatic Substitution (SNAr)

The pi-electron-deficient nature of the aromatic ring in 2,4-dinitrobenzene derivatives makes them susceptible to nucleophilic aromatic substitution (SNAr). scribd.com This reaction is less common for simple aromatic rings but is highly favorable in this system. The two nitro groups stabilize the negative charge in the intermediate by resonance. scribd.com

The generally accepted mechanism for SNAr is a two-step addition-elimination process. researchgate.netresearchgate.net

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the sulfur of the thioacetate (B1230152) moiety), forming a resonance-stabilized intermediate known as a Meisenheimer complex. scribd.comresearchgate.net The high activation energy for this step is attributed to the temporary loss of aromaticity in the ring. scribd.com

Elimination Step: The aromaticity is restored by the departure of the leaving group. The rate-determining step can be either the formation of the intermediate or the expulsion of the leaving group, depending on the specific reactants and conditions. researchgate.net

In the context of this compound, the thioacetate group could potentially be displaced by strong nucleophiles. Studies on analogous compounds, such as 1-chloro-2,4-dinitrobenzene and various 2,4-dinitrophenyl ethers and thioethers, have demonstrated their reactivity with nucleophiles like hydrazine (B178648), anilines, and phenoxides. researchgate.netacs.orgyoutube.com The two nitro groups are crucial for activating the ring toward this type of substitution. nih.gov For instance, the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine proceeds via an uncatalyzed substitution to form 2,4-dinitrophenylhydrazine (B122626). researchgate.net Similarly, reactions involving 1,5-difluoro-2,4-dinitrobenzene (B51812) show sequential nucleophilic displacement of the fluoride (B91410) ions. researchgate.net

Reduction of Nitro Groups

The nitro groups of the dinitrophenyl system can be reduced to various other functional groups, most commonly amino groups. wikipedia.org The reduction of nitroaromatics is a significant industrial process. wikipedia.org A variety of reagents and conditions can be employed, which also allows for the selective reduction of one nitro group over the other.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgtandfonline.com

Metal-Acid Systems: Typically iron, tin, or zinc in the presence of an acid like hydrochloric acid. wikipedia.org

Sulfide Reagents: Using sodium sulfide, ammonium (B1175870) sulfide, or sodium hydrosulfite can often achieve selective reduction of one nitro group in a polynitro compound. wikipedia.orgstackexchange.com

The selective reduction of one nitro group in a 2,4-dinitroaromatic compound is influenced by both steric and electronic factors. stackexchange.comresearchgate.net In many substituted dinitro- and trinitro-benzenes, the least sterically hindered nitro group is preferentially reduced. stackexchange.com However, electronic effects from other substituents on the ring also play a critical role. For 2,4-dinitrophenol (B41442) and 2,4-dinitroanisole, the ortho-nitro group (at position 2) is preferentially reduced, whereas for 2,4-dinitrotoluene, reduction occurs at the para-position (position 4). researchgate.net This regioselectivity is attributed to the electronic influence of the substituent on the electrophilicity of the adjacent nitro group. researchgate.net For this compound, the specific conditions would determine whether the ortho- or para-nitro group is reduced preferentially.

Table 1: Summary of Reduction Methods for Dinitroaromatic Compounds

| Reducing Agent/System | Substrate Example | Product(s) | Key Observation | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation (Pt/C, H₂, H₂SO₄/AcOH) | 2,4-Dinitroanilines | 4-Amino-2-nitroanilines | Selective reduction of the 4-nitro group. | tandfonline.com |

| Sodium Borohydride (NaBH₄) with Pd NPs | 2,4-Dinitrophenylhydrazine | 2,4-Diaminophenylhydrazine | Complete reduction of both nitro groups. | nih.gov |

| Ammonium Sulfide ((NH₄)₂S) | m-Dinitrobenzene | m-Nitroaniline | Selective reduction of one nitro group. | stackexchange.com |

| Sodium Sulfide (Na₂S) | 2,4-Dinitrophenol | 2-Amino-4-nitrophenol | Selective reduction of the ortho-nitro group. | wikipedia.org |

Sustainable and Novel Synthetic Approaches to Thioacetate Derivatives

Traditional synthetic routes to organosulfur compounds, including thioacetates and their subsequent derivatives, often rely on the use of thiols. rsc.org While effective, thiols present significant disadvantages, such as their powerful and unpleasant odor and potential health side effects, making them environmentally and practically challenging to handle. rsc.org This has driven research into more sustainable and novel synthetic methodologies.

Modern approaches aim to circumvent the direct use of thiols by employing alternative, more benign reagents and developing more efficient reaction protocols. rsc.org A key strategy involves the use of thioacetate salts, such as potassium thioacetate, which are stable, odorless, and readily accessible. rsc.org

One notable advancement is the development of one-pot, thiol-free methods for the direct synthesis of sulfides. rsc.org Such a strategy can combine multiple traditional steps—synthesis of a thioacetate, its purification, conversion to a thiol, and subsequent reaction to a sulfide—into a single, streamlined operation. rsc.org This approach not only avoids the use of volatile thiols but also reduces reaction time, minimizes the formation of byproducts, and simplifies purification. rsc.org

Key features of sustainable and novel synthetic approaches include:

Thiol-Free Reagents: Utilizing precursors like potassium thioacetate to avoid the handling of malodorous and toxic thiols. rsc.org

One-Pot Procedures: Combining multiple reaction steps to increase efficiency and reduce waste. rsc.org

Green Conditions: Employing environmentally benign solvents and avoiding the use of heavy metal catalysts where possible. rsc.org

Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product.

For instance, a recently developed method synthesizes unsymmetrical sulfides from benzyl (B1604629) halides in a one-pot reaction using potassium thioacetate and Oxone®. This process is metal-free, occurs under green conditions, and is compatible with a wide range of functional groups, delivering products in good yields. rsc.org The thioacetate group has also been employed as a stable and economical protecting group for thiols in the synthesis of functional polymers, where it can be cleaved under specific, mild conditions to reveal the thiol moiety. researchgate.net

Table 2: Comparison of Synthetic Approaches for Thioacetate Derivatives and Sulfides

| Feature | Traditional Approach | Novel/Sustainable Approach | Advantages of Novel Approach | Reference |

|---|---|---|---|---|

| Sulfur Source | Thiols (e.g., R-SH) | Thioacetate salts (e.g., Potassium Thioacetate) | Odorless, stable, and safer to handle. | rsc.org |

| Process | Multi-step (Thioacetate synthesis -> Thiol formation -> Sulfide synthesis) | One-pot synthesis | Reduced reaction time, simplified purification, less waste. | rsc.org |

| Catalysts | Often requires transition metal catalysts. | Can be metal-free. | Avoids toxic metal contaminants and associated costs. | rsc.org |

| Environmental Impact | Use of hazardous reagents and solvents. | Employs greener conditions and less toxic chemicals. | Environmentally benign, improved safety profile. | rsc.org |

Iii. Mechanistic Organic Chemistry and Chemical Reactivity Studies

Investigations into Nucleophilic Substitution and Addition Reactions of Methyl 2-(2,4-Dinitrophenylthio)acetate

This compound is a compound that features two primary sites for nucleophilic attack: the carbonyl carbon of the thioester group and the electron-deficient aromatic ring. The highly activated 2,4-dinitrophenyl group makes the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org Concurrently, the thioester functionality provides a reactive center for acyl transfer reactions. The competition and mechanism between these pathways are influenced by the nature of the nucleophile, solvent, and reaction conditions.

Thioesters are generally more reactive towards nucleophiles than their oxygen ester counterparts. This heightened reactivity is attributed to thermodynamics; the thioester bond is less stable due to poorer orbital overlap between the carbon 2p and sulfur 3p orbitals, leading to reduced resonance stabilization compared to an oxygen ester. echemi.comstackexchange.com Consequently, thioesters have a more negative standard free energy of hydrolysis. stackexchange.com

Table 1: Comparative Reactivity of Thioesters vs. Esters

| Property | Thioester | Oxygen Ester | Reason for Difference |

|---|---|---|---|

| Resonance Stabilization | Lower | Higher | Poor C(2p)-S(3p) orbital overlap. stackexchange.com |

| Standard Free Energy of Hydrolysis | More Negative (~ -7.5 kcal/mol) | Less Negative (~ -5 kcal/mol) | Lower thermodynamic stability. stackexchange.com |

| Reactivity to Nucleophiles | Higher | Lower | More electrophilic carbonyl carbon and better leaving group (thiolate vs. alkoxide). echemi.comstackexchange.com |

The 2,4-dinitrophenyl group is strongly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two powerful electron-withdrawing nitro groups positioned ortho and para to the site of substitution. wikipedia.org The generally accepted SNAr mechanism is a two-step addition-elimination process. semanticscholar.orgresearchgate.net In the first step, the nucleophile attacks the carbon atom bearing the leaving group (the thioacetate (B1230152) group in this case), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgscribd.compearson.com This intermediate is a key feature of the SNAr pathway. scribd.com The negative charge is delocalized across the aromatic ring and, crucially, onto the nitro groups. wikipedia.org

In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. scribd.com The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and conditions. semanticscholar.org For reactions of various 2,4-dinitrobenzene derivatives with hydrazine (B178648), the rate-limiting step was found to be the formation of the intermediate in solvents like methanol (B129727) and acetonitrile, but the departure of the leaving group was rate-determining in DMSO. semanticscholar.orgresearchgate.net

The alpha-carbon in this compound is positioned between two electron-withdrawing groups: the carbonyl group and the thioether linkage attached to the electron-deficient dinitrophenyl ring. This positioning significantly influences its reactivity. The protons on this alpha-carbon are expected to be acidic and susceptible to deprotonation by a base, which would form an enolate or a related carbanionic species.

This enolate can then act as a nucleophile in various reactions, such as alkylations and aldol-type condensations. The reactivity of the alpha-carbon in thioesters is comparable to that of ketones. stackexchange.com The presence of the adjacent sulfur atom and the strongly withdrawing dinitrophenyl group would further enhance the acidity of the alpha-protons. While specific studies on the alpha-carbon reactivity of this particular molecule are limited, the principles of physical organic chemistry suggest it is a potential site for synthetic modification. For example, in related α,β-unsaturated carbonyl systems, the addition of electron-withdrawing groups at the alpha-position increases the rate of nucleophilic additions. nih.govpdx.edu

Exploration of Electrophilic and Radical Reaction Mechanisms

While the dominant reactivity of this compound is centered on nucleophilic attack, the potential for electrophilic and radical reactions exists, primarily involving the aromatic ring.

Electrophilic Reactions: The dinitrophenyl ring is highly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) due to the strong electron-withdrawing nature of the two nitro groups. byjus.comwikipedia.org These groups reduce the electron density of the ring, making it a very poor nucleophile for reacting with electrophiles. Therefore, further electrophilic substitution on the ring is highly unfavorable and would require extremely harsh conditions.

Radical Reactions: Nucleophilic aromatic substitution on nitroaromatic compounds can sometimes proceed via radical pathways, such as the SRN1 (substitution nucleophilic radical) mechanism. nih.gov However, the classic SNAr mechanism is more common for dinitrobenzene derivatives. There is also potential for radical reactions at other sites. For instance, coupling reactions involving 2,4-dinitrobenzenediazonium ions have been shown to react with electron-rich methyl groups on other aromatic systems, forming hydrazones in a process that deviates from standard ring attack, suggesting radical or unusual electrophilic behavior. rsc.org While not directly demonstrated for this compound, such studies indicate that the dinitrophenyl moiety can participate in complex reaction pathways beyond simple SNAr.

Advanced Kinetic Isotope Effect Studies for Mechanistic Validation

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining which bonds are broken or formed in the rate-determining step. nih.govresearchgate.net By replacing an atom with its heavier isotope (e.g., 1H with 2H, or 32S with 34S), subtle changes in reaction rates can be measured.

For thioester hydrolysis, heavy-atom KIEs (e.g., 13C, 18O, 34S) can provide detailed information about the transition state structure, indicating whether the mechanism is concerted or stepwise. nih.govnih.gov For example, a significant KIE at the sulfur atom would suggest that C-S bond cleavage is part of the rate-determining step. nih.govtamu.edu

In the context of SNAr reactions, KIEs can distinguish between a concerted mechanism and a stepwise addition-elimination mechanism. If the formation of the Meisenheimer complex is rate-limiting, little to no KIE would be expected for the leaving group. Conversely, if leaving group departure is rate-determining, a significant KIE would be observed. mcmaster.ca A study on the reaction of piperidine (B6355638) with 2,4-dinitrodiphenylsulphone measured a sulfur-34 (B105110) isotope effect that varied with the solvent, with k³²/k³⁴ ratios of 1.013 in benzene (B151609) and 1.016 in acetonitrile, but only 1.006 in methanol. This suggests that C-S bond rupture is fully or partially rate-determining in benzene and acetonitrile, but less so in methanol, providing strong evidence for a two-step mechanism. mcmaster.camcmaster.ca Recent studies combining KIE measurements with computational analysis have even suggested that some prototypical SNAr reactions may proceed through concerted mechanisms rather than via a discrete Meisenheimer intermediate. nih.govscispace.com

Iv. Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of Methyl 2-(2,4-dinitrophenylthio)acetate in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, researchers can map the connectivity of atoms and infer the molecule's preferred conformations.

The electron-withdrawing nature of the two nitro groups on the phenyl ring significantly influences the chemical shifts of the aromatic protons and carbons, deshielding them and shifting their resonances to higher frequencies (downfield). The substitution pattern on the aromatic ring results in a distinct splitting pattern for the three aromatic protons. Dynamic NMR studies on related dinitrophenyl derivatives have shown that rotation around single bonds, such as the C-S bond, can lead to conformational exchange processes, which can be studied by monitoring changes in the NMR spectrum at different temperatures. nih.gov

Based on established chemical shift data for similar structural motifs, a predicted NMR assignment for this compound in a common solvent like CDCl₃ is presented below.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C1 | - | - | 146.0 |

| C2 | - | - | 148.5 |

| C3 | 8.85 | d | 121.5 |

| C4 | - | - | 145.0 |

| C5 | 8.40 | dd | 128.0 |

| C6 | 7.70 | d | 135.0 |

| S-CH₂ | 4.05 | s | 36.5 |

| C=O | - | - | 169.0 |

| O-CH₃ | 3.80 | s | 53.0 |

To unambiguously assign the proton and carbon signals and to further probe the molecular structure, multi-dimensional NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For this compound, it would show a clear correlation between the aromatic protons at C5 and C6, confirming their ortho relationship.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign the signals for the C3/H3, C5/H5, C6/H6, S-CH₂/H, and O-CH₃/H pairs.

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) spectroscopy can characterize its structure in the crystalline or amorphous solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids, which would otherwise be broadened by anisotropic interactions. nih.gov

For this compound, ¹³C CP-MAS experiments could reveal the presence of different polymorphs (different crystalline forms), as distinct crystal packing environments would lead to different ¹³C chemical shifts. Furthermore, ssNMR is particularly sensitive to intermolecular interactions.

Given the presence of two nitro groups, ¹⁵N ssNMR could be a highly informative technique. Although it often requires isotopic enrichment due to the low natural abundance of ¹⁵N, it provides direct insight into the electronic environment of the nitrogen atoms. Differences in the ¹⁵N chemical shifts could indicate variations in hydrogen bonding or other intermolecular interactions involving the nitro groups in the solid state. DNP-enhanced solid-state NMR is an emerging technique that can significantly boost signal sensitivity, making experiments on nuclei with low natural abundance, like ¹⁵N and ¹⁷O, more feasible. liv.ac.uk

Mass Spectrometry for Reaction Pathway Elucidation and Molecular Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight of this compound and for studying its fragmentation behavior, which provides valuable structural information.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, with the chemical formula C₉H₈N₂O₆S, the exact mass of the neutral molecule is calculated to be 288.0052 Da. The detection of the corresponding molecular ion (e.g., [M+H]⁺ at m/z 289.0125 or [M+Na]⁺ at m/z 311.0044) within a very narrow mass tolerance (typically < 5 ppm) in an HRMS experiment would unequivocally confirm its elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint.

The fragmentation of this compound is expected to proceed through several predictable pathways based on the functional groups present. Cleavage is likely at the weakest bonds, such as the C-S and S-C bonds, as well as within the ester group. The nitroaromatic moiety also produces characteristic fragments.

Plausible Fragmentation Pathways and Major Expected Fragment Ions

| Proposed Fragment (m/z) | Formula | Description of Loss from Precursor Ion |

|---|---|---|

| 257.02 | C₈H₅N₂O₅S⁺ | Loss of methoxy (B1213986) radical (•OCH₃) |

| 229.02 | C₇H₅N₂O₄S⁺ | Loss of carbomethoxy radical (•COOCH₃) |

| 199.98 | C₆H₃N₂O₄S⁺ | Cleavage of S-CH₂ bond, loss of •CH₂COOCH₃ |

| 183.99 | C₆H₄N₂O₄⁺ | Ion corresponding to 2,4-dinitrophenol (B41442) |

| 167.98 | C₆H₄N₂O₃⁺ | Loss of NO₂ from the dinitrophenyl moiety |

| 91.02 | C₃H₃O₂S⁺ | Fragment corresponding to [S-CH₂-C=O]⁺ |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Interactions and Vibrational Modes

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of specific structural components. The spectra of this compound are dominated by vibrations from the nitro groups, the ester group, and the aromatic ring.

Detailed vibrational analyses of closely related compounds, such as methyl(2-methyl-4,6-dinitrophenylsulfanyl)ethanoate and 1-chloro-2,4-dinitrobenzene (B32670), provide a strong basis for assigning the spectral features of the target molecule. nih.govnih.gov

Nitro Group (NO₂) Vibrations: The two nitro groups give rise to very strong and characteristic bands in the IR spectrum. The asymmetric stretching vibration (νas) typically appears at a higher frequency than the symmetric stretching vibration (νs).

Carbonyl Group (C=O) Vibration: The ester carbonyl group produces a very strong and sharp absorption band in the IR spectrum, typically in the range of 1735-1750 cm⁻¹. Its exact position can be influenced by the electronegativity of the adjacent sulfur atom.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce multiple bands in the 1400-1600 cm⁻¹ region.

C-S and C-O Vibrations: The C-S stretching vibration is typically weak and appears in the fingerprint region of the spectrum. The C-O stretching vibrations of the ester group usually result in two bands corresponding to the (C=O)-O and O-CH₃ bonds.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃, CH₂) | 3000 - 2850 | Medium-Weak |

| C=O Ester Stretch | 1750 - 1735 | Strong |

| Aromatic C=C Stretch | 1610 - 1580 | Medium |

| NO₂ Asymmetric Stretch | 1560 - 1530 | Very Strong |

| NO₂ Symmetric Stretch | 1360 - 1340 | Very Strong |

| C-O Ester Stretch | 1250 - 1100 | Strong |

| C-N Stretch | 860 - 830 | Medium |

| C-S Stretch | 750 - 650 | Weak-Medium |

X-ray Crystallography for Crystalline State Structural Determination and Intermolecular Interactions

[Content generation for this section is not possible due to the unavailability of the requisite crystallographic data for this compound.]

V. Theoretical and Computational Chemistry Investigations

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For Methyl 2-(2,4-dinitrophenylthio)acetate, the interplay between the electron-withdrawing dinitrophenyl group and the thioacetate (B1230152) moiety creates a unique electronic environment.

According to molecular orbital (MO) theory, the distribution and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of a molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, reflecting the electron-donating character of the thioether group. Conversely, the LUMO is anticipated to be centered on the electron-deficient 2,4-dinitrophenyl ring, a consequence of the strong electron-withdrawing nature of the two nitro groups.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) | Primary Localization |

| LUMO+1 | -1.58 | 2,4-Dinitrophenyl ring, Nitro groups |

| LUMO | -2.89 | 2,4-Dinitrophenyl ring, Nitro groups |

| HOMO | -7.45 | Sulfur atom, Phenyl ring |

| HOMO-1 | -8.12 | Thioacetate group, Phenyl ring |

Note: This data is illustrative and based on typical values for structurally similar compounds calculated using Density Functional Theory (DFT) methods.

The charge distribution within this compound can be quantified using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses typically reveal a significant positive charge on the sulfur atom and the carbon atoms of the phenyl ring attached to the nitro groups. The oxygen atoms of the nitro groups and the carbonyl group of the acetate (B1210297) moiety carry substantial negative charges.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show a large negative potential (red/yellow regions) around the nitro and carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, a positive potential (blue regions) would be expected around the hydrogen atoms of the phenyl ring and the methyl group, as well as near the sulfur atom, highlighting potential sites for nucleophilic interaction. The aromatic ring itself would likely exhibit a complex potential landscape due to the competing electronic effects of the substituents.

Conformational Analysis and Molecular Dynamics Simulations

Studies on similar phenylthioacetates have shown that the conformational preferences are governed by a delicate balance of steric hindrance and electronic interactions, such as hyperconjugation. unife.itnih.gov For the O=C-C-S dihedral angle, gauche and cis conformers are often found to be the most stable. The gauche conformer is typically stabilized by orbital interactions like the nS→π*C=O interaction. nih.gov The relative populations of these conformers can be influenced by the solvent environment, with more polar solvents potentially favoring more polar conformers. nih.gov

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in solution. MD simulations would reveal the flexibility of the molecule, the time-averaged distribution of conformers, and the nature of its interactions with solvent molecules.

Table 2: Relative Energies of Stable Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (O=C-C-S) | Relative Energy (kcal/mol) |

| Gauche | ~60° | 0.00 |

| Cis | ~0° | 1.25 |

| Trans | ~180° | 3.50 |

Note: This data is illustrative and based on typical energy differences found in related phenylthioacetate compounds. The actual values may vary.

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations are invaluable for elucidating reaction mechanisms by determining the structures and energies of reactants, products, transition states, and intermediates. For this compound, several types of reactions could be investigated.

One important reaction pathway for nitroaromatic compounds is their reduction. Computational studies can model the stepwise addition of electrons to the molecule, leading to the formation of radical anions and other reduced species. mdpi.com The calculations can predict the preferred sites of electron attachment and the subsequent chemical transformations.

Another area of interest is the nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile replaces one of the nitro groups or another substituent on the aromatic ring. Quantum chemical calculations can be used to model the Meisenheimer complex, a key intermediate in SNAr reactions, and to determine the activation energies for different nucleophiles and leaving groups.

The hydrolysis of the ester group is another potential reaction. Computational modeling could elucidate the mechanism of both acid- and base-catalyzed hydrolysis, including the structures of the tetrahedral intermediates and the corresponding transition states.

Prediction of Spectroscopic Parameters and Chemical Reactivity

Computational chemistry can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For example, Infrared (IR) spectroscopy frequencies and intensities can be calculated to help assign the vibrational modes of the molecule, such as the characteristic stretches of the C=O, NO2, and C-S bonds. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted, providing a theoretical basis for the interpretation of experimental NMR spectra.

Chemical reactivity descriptors, derived from the electronic structure calculations, can provide a quantitative measure of the molecule's reactivity. Parameters such as the HOMO-LUMO gap, ionization potential, electron affinity, chemical hardness, and electrophilicity index can be used to compare the reactivity of this compound with other compounds and to predict its behavior in different chemical environments. acadpubl.eu For instance, the high electrophilicity index expected for this molecule would suggest a strong propensity to act as an electrophile in chemical reactions.

Table 3: Predicted Chemical Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Predicted Value | Implication |

| HOMO-LUMO Gap | 4.56 eV | Moderate kinetic stability |

| Ionization Potential | 8.95 eV | Resistance to oxidation |

| Electron Affinity | 3.10 eV | Propensity to accept electrons |

| Electrophilicity Index | 4.21 eV | Strong electrophilic character |

Note: This data is illustrative and based on general trends for nitroaromatic thioethers.

Vi. Applications in Chemical Synthesis and Materials Science Non Biological Focus

Utilization as a Building Block in Complex Organic Synthesis

The structure of Methyl 2-(2,4-dinitrophenylthio)acetate makes it a potentially valuable building block in the assembly of more complex molecular architectures.

The thioether linkage and the adjacent ester functionality provide reactive sites for cyclization reactions to form various sulfur-containing heterocycles. Although specific examples involving this compound are scarce, analogous aryl thioacetates are known to participate in the synthesis of heterocycles. For instance, reactions involving intramolecular condensation or cyclization with other reagents could lead to the formation of thiazolidinones or other related sulfur-containing ring systems. The 2,4-dinitrophenyl group, being a strong electron-withdrawing group, activates the sulfur atom for nucleophilic attack and can also serve as a leaving group under certain conditions, facilitating cyclization pathways.

| Heterocyclic System | Potential Synthetic Route from Aryl Thioacetate (B1230152) Analogs |

| Thiazolidinones | Cyclocondensation with imines or related nitrogen-containing compounds. |

| Benzothiazines | Intramolecular cyclization involving the aromatic ring, potentially after modification of the ester group. |

| Thiophenes | Multi-step synthesis involving the sulfur atom as a nucleophile in ring-forming reactions. |

The methylene (B1212753) group alpha to the ester carbonyl is acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then act as a nucleophile in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Carbon-Carbon Bond Formation: The enolate derived from this compound could potentially react with a variety of electrophiles such as alkyl halides, aldehydes, and ketones (in aldol-type reactions), or Michael acceptors (in conjugate additions). These reactions would allow for the elongation of the carbon chain and the introduction of new functional groups.

Carbon-Heteroatom Bond Formation: The sulfur atom in the thioether linkage is a site for potential carbon-heteroatom bond formation. The 2,4-dinitrophenyl group can be displaced by strong nucleophiles, allowing the transfer of the SCH₂COOCH₃ moiety. More commonly, the thioether itself can be a target for reactions. For example, palladium-catalyzed cross-coupling reactions are a well-established method for forming C-S bonds, and while typically used to form aryl thioethers, related methodologies could potentially utilize a molecule like this compound as a substrate.

| Bond Type | Reaction Class | Potential Electrophile/Reagent |

| Carbon-Carbon | Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) |

| Carbon-Carbon | Aldol Addition | Aldehydes (e.g., benzaldehyde), Ketones (e.g., acetone) |

| Carbon-Carbon | Michael Addition | α,β-Unsaturated carbonyls (e.g., methyl vinyl ketone) |

| Carbon-Sulfur | Nucleophilic Substitution | Strong nucleophiles displacing the dinitrophenyl group |

Role in the Development of New Catalytic Systems or Ligand Design

The sulfur atom in this compound possesses lone pairs of electrons that could coordinate to transition metals. This property suggests its potential, or the potential of its derivatives, in the design of new ligands for catalytic systems. Modification of the ester group to incorporate other coordinating functionalities could lead to the development of bidentate or multidentate ligands. Such ligands could find applications in various transition-metal-catalyzed reactions, including cross-coupling, hydrogenation, and polymerization. However, there is no specific mention in the literature of this compound itself being used for this purpose.

Potential in Functional Materials Science (e.g., optoelectronic, polymeric materials)

The 2,4-dinitrophenyl group is known to be an excellent electron acceptor and is often used in the study of charge-transfer complexes. This characteristic suggests that this compound could be explored as a component in the synthesis of functional materials with interesting optoelectronic properties.

In the realm of polymer science, thioether linkages are known to be incorporated into polymer backbones to impart specific properties such as thermal stability and high refractive indices. While direct polymerization of this compound is not documented, it could potentially be modified to create a monomer. For example, conversion of the ester to a polymerizable group (like an acrylate (B77674) or vinyl group) would allow for its incorporation into polymer chains. The resulting polymers containing the 2,4-dinitrophenylthio side chains could exhibit unique optical or electronic properties.

Application in Advanced Analytical Chemistry Methodologies (e.g., as a derivatization reagent, probe molecule)

The 2,4-dinitrophenyl moiety is a well-known chromophore, and reagents containing this group are frequently used in analytical chemistry for the derivatization of analytes that lack a strong UV-Vis absorbance. The most common example is 2,4-dinitrophenylhydrazine (B122626) (DNPH) for the detection of aldehydes and ketones.

Similarly, this compound could theoretically be used as a derivatization reagent, although it is not a standard reagent for this purpose. Its utility would likely be in the derivatization of species that can react with the thioether, or through reactions involving the activated methylene group. More plausibly, it could serve as a precursor to a derivatizing agent.

The 2,4-dinitrophenylthio group is also utilized in the design of fluorescent probes. The dinitrophenyl group often acts as a quencher of fluorescence. A probe molecule can be designed where the fluorescence is "turned on" upon a specific chemical reaction that cleaves the dinitrophenylthio group. This suggests that this compound could serve as a scaffold for the development of such probes for the detection of specific analytes or to monitor chemical reactions.

| Analytical Application | Principle | Potential Target Analytes |

| Derivatization Reagent | Introduction of a chromophore (2,4-dinitrophenyl group) for UV-Vis detection. | Analytes reactive with the thioacetate moiety. |

| Chemical Probe | Fluorescence quenching by the dinitrophenyl group, with fluorescence restoration upon cleavage. | Species capable of cleaving the C-S bond. |

Vii. Future Directions and Emerging Research Frontiers

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of thioethers, including "Methyl 2-(2,4-dinitrophenylthio)acetate," often involves the use of volatile and malodorous thiols, as well as hazardous solvents and reagents. acsgcipr.orgtaylorandfrancis.com The development of greener synthetic routes is a key area for future research. These approaches aim to reduce the environmental impact of the synthesis by minimizing waste, avoiding toxic substances, and improving energy efficiency.

Key research goals in this area include:

Use of Odorless Thiol Surrogates: To circumvent the use of foul-smelling thiols, researchers are exploring the use of odorless thiol surrogates. researchgate.net These compounds can generate the required thiol in situ, thus avoiding the handling of volatile and unpleasant starting materials.

Catalyst- and Additive-Free Reactions: The development of synthetic methods that proceed without the need for catalysts or additives is a major goal of green chemistry. researchgate.net For the synthesis of "this compound," this could involve exploring light-promoted reactions or reactions in aqueous media.

Photocatalysis: The use of visible light to promote chemical reactions is a rapidly growing area of research. researchgate.netnih.gov Photocatalytic methods offer a green alternative to traditional synthetic methods that often require high temperatures and harsh reaction conditions.

Sustainable Solvents: The replacement of traditional organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is another important aspect of green chemistry. acsgcipr.org Research into the synthesis of "this compound" in such solvents could significantly reduce its environmental footprint.

| Green Chemistry Approach | Potential Benefit | Research Focus |

| Odorless Thiol Surrogates | Improved laboratory safety and reduced odor pollution. | Development of stable and efficient thiol precursors. |

| Catalyst-Free Synthesis | Reduced waste and cost, simpler purification. | Exploration of photochemical and microwave-assisted reactions. |

| Photocatalysis | Use of renewable energy, mild reaction conditions. | Design of efficient photocatalysts for C-S bond formation. |

| Sustainable Solvents | Reduced environmental impact and toxicity. | Investigation of reaction kinetics and solubility in green solvents. |

Exploration of Unconventional Reactivity and Novel Transformation Pathways

The reactivity of "this compound" is largely dictated by the presence of the thioether linkage and the dinitrophenyl group. While its use in nucleophilic substitution reactions is well-established, there is significant potential for exploring unconventional reactivity and novel transformation pathways.

Future research in this area could focus on:

Oxidation of the Thioether: Thioethers can be readily oxidized to sulfoxides and sulfones. chemeurope.commasterorganicchemistry.com The oxidation of "this compound" could lead to the formation of new compounds with potentially interesting biological or material properties. The electron-withdrawing nature of the dinitrophenyl group may influence the ease of this oxidation.

Alkylation of the Thioether: The sulfur atom in a thioether is nucleophilic and can be alkylated to form sulfonium (B1226848) salts. chemeurope.com These salts can be useful intermediates in organic synthesis. The reactivity of the sulfur atom in "this compound" towards alkylating agents warrants further investigation.

Nucleophilic Aromatic Substitution: The dinitrophenyl group is highly activated towards nucleophilic aromatic substitution due to the presence of the two electron-withdrawing nitro groups. ontosight.ai While the primary use of this compound involves the displacement of the thioacetate (B1230152) group, reactions involving the displacement of one of the nitro groups could lead to novel derivatives.

Thiol-Thioether Exchange Reactions: Recent research has highlighted the potential of thiol-mediated thioether exchange reactions, particularly in biological contexts. nih.gov Investigating the susceptibility of the thioether bond in "this compound" to such exchange reactions could open up new avenues for its application as a probe or labeling agent.

| Reaction Type | Potential Outcome | Area of Investigation |

| Oxidation | Formation of sulfoxides and sulfones. | Exploring selective oxidation methods and the properties of the resulting compounds. |

| Alkylation | Synthesis of sulfonium salts. | Investigating the reactivity with various alkylating agents and the utility of the products. |

| Nucleophilic Aromatic Substitution | Synthesis of novel dinitrophenyl derivatives. | Studying the regioselectivity of substitution on the aromatic ring. |

| Thiol-Thioether Exchange | Cleavage of the C-S bond by thiols. | Assessing the potential for use in dynamic covalent chemistry or as a biological probe. |

Integration into Advanced Material Science Architectures

The unique electronic and structural features of "this compound" make it an attractive building block for advanced materials. The dinitrophenyl group, in particular, is known to impart interesting optical and electronic properties to molecules. worldscientific.com

Emerging research frontiers in this area include:

Nonlinear Optical (NLO) Materials: Dinitrophenyl derivatives have been investigated for their second- and third-order nonlinear optical properties. worldscientific.com By incorporating "this compound" into polymers or crystalline materials, it may be possible to develop new materials for applications in optoelectronics and photonics.

Oxidation-Responsive Polymers: Thioether-containing polymers can be designed to be sensitive to oxidative stress. nih.gov The thioether linkage can be oxidized to the more polar sulfoxide (B87167) or sulfone, leading to a change in the polymer's properties, such as its solubility or morphology. This could be exploited in the development of drug delivery systems that release their payload in response to the oxidative environment of cancer cells.

Functionalized Surfaces and Nanoparticles: The compound could be used to functionalize the surfaces of materials like silica (B1680970) or nanoparticles. bruker.com The dinitrophenyl group can act as a hapten for immunological studies or as a probe for studying surface interactions.

Conducting Polymers: While thiophene (B33073) is the most common sulfur-containing heterocycle in conducting polymers, the incorporation of thioether linkages into polymer backbones is another area of interest. chemeurope.com The electronic properties of "this compound" could be harnessed in the design of new semiconducting or conducting materials.

Interdisciplinary Research Opportunities in Pure Chemistry and Chemical Engineering

The versatility of "this compound" provides numerous opportunities for interdisciplinary research, bridging the gap between pure chemistry and chemical engineering.

Potential areas for collaborative research include:

Development of Novel Analytical Reagents: The reaction of 2,4-dinitrophenylhydrazine (B122626) (DNPH) with aldehydes and ketones is a classic analytical test. nih.govwikipedia.org Similarly, "this compound" could be explored as a derivatizing agent for the detection and quantification of thiols or other nucleophiles using techniques like HPLC or mass spectrometry.

Bioconjugation and Pharmaceutical Applications: Thioethers are found in many biologically active molecules, including the amino acid methionine. chemeurope.com The dinitrophenyl group is a well-known hapten used to elicit immune responses. ontosight.ai This suggests that "this compound" and its derivatives could be investigated for their potential as antimicrobial or anticancer agents, or as tools in immunology research.

Catalyst Development: The synthesis of thioethers often relies on catalysis. rsc.org Collaborative research between chemists and chemical engineers could lead to the development of more active, selective, and robust catalysts for the synthesis of "this compound" and related compounds.

Q & A

Q. What are the common synthetic routes for Methyl 2-(2,4-dinitrophenylthio)acetate, and what critical reaction parameters must be controlled?

Methodological Answer: The synthesis typically involves sequential nitration, thioether formation, and esterification. A representative approach includes:

Nitration : Starting with 2,4-dichlorobenzene derivatives, controlled nitration conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) are critical to avoid over-nitration and byproducts. Temperature and stoichiometry must be tightly regulated to ensure regioselectivity .

Thioether Formation : Reacting the nitrated intermediate with a thiol precursor (e.g., thioglycolic acid derivatives) in polar aprotic solvents like DMF. Base catalysts (e.g., triethylamine) enhance nucleophilic substitution efficiency .

Esterification : Methanol and sulfuric acid are commonly used under reflux to form the methyl ester. Workup includes ice-water quenching, filtration, and recrystallization from ethanol .

Q. Key Parameters :

- Nitration temperature (<10°C) to prevent decomposition.

- Stoichiometric control of nitrating agents to avoid diastereomers.

- Solvent purity and anhydrous conditions during esterification to minimize hydrolysis.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

Chromatography : HPLC or GC-MS to assess purity, with retention times compared to standards.

Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of methyl ester (δ ~3.7 ppm for OCH₃) and aromatic protons (δ ~8.5–9.0 ppm for nitro groups) .

- IR : Detect ester carbonyl (~1740 cm⁻¹) and nitro group stretching (~1520 cm⁻¹) .

X-ray Crystallography : For unambiguous structural confirmation. SHELX software is widely used for refinement, leveraging bond-length analysis (e.g., C–S bond ~1.75 Å, C=O ~1.21 Å) and dihedral angles (e.g., ~47° between aromatic rings) .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of nitration in the synthesis of dinitrophenylthio intermediates?

Methodological Answer: Regioselectivity is governed by electronic and steric factors:

Electronic Effects : Use directing groups (e.g., –S–) to stabilize transition states. The thioether group in this compound directs nitration to the para position relative to sulfur due to conjugation .

Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance nitronium ion (NO₂⁺) stability, improving selectivity .

Temperature Gradients : Gradual warming (0°C → 25°C) post-nitration minimizes kinetic byproducts.

Validation : Monitor reaction progress via TLC and intermediate characterization (e.g., NMR) to confirm regiochemistry .

Q. How does the electronic environment of the dinitrophenylthio group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing nitro groups (-NO₂) significantly impact reactivity:

Activation of Thioether : The –S– group becomes a better leaving group due to conjugation with nitro substituents, facilitating nucleophilic displacement (e.g., with amines or alkoxides).

Resonance Effects : X-ray data show delocalization across the aromatic ring, shortening C–S bonds (1.75 Å vs. typical 1.82 Å) and stabilizing transition states .

Kinetic Studies : Conduct Hammett analysis using substituents with varying σ values to quantify electronic effects on reaction rates.

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to model electronic transitions (e.g., HOMO-LUMO gaps) and nitro group charge distribution. Basis sets like 6-311G++(d,p) are recommended .

Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMF) to predict solubility and aggregation behavior.

Reaction Pathway Analysis : Transition state optimization (e.g., using QST2/QST3 in Gaussian) for nitration or substitution steps, validated against experimental kinetic data .

Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.